molecular formula C7H7F2N3 B13038406 1-(3,5-Difluorophenyl)guanidine

1-(3,5-Difluorophenyl)guanidine

Cat. No.: B13038406
M. Wt: 171.15 g/mol
InChI Key: UUUFHPHWWSTWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorophenyl)guanidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of guanidine derivatives, which are known for a broad spectrum of biological activities. The core guanidine moiety, characterized by its strong basicity and ability to form stable electrostatic interactions, serves as a key pharmacophore in drug discovery . This compound is specifically valuable for researchers investigating novel antimicrobial agents. Guanidine derivatives bearing halogen-substituted phenyl groups, particularly those with fluoro- and bromo- substituents, have demonstrated potent activity against multidrug-resistant bacterial pathogens, including those associated with challenging infections like cystic fibrosis . The presence of electron-withdrawing fluorine atoms on the phenyl ring is a critical structural feature that can enhance metabolic stability, binding affinity, and overall antibacterial efficacy . Furthermore, diaryl guanidinium derivatives are also explored as potential anticancer agents. Research indicates that such compounds can act as hypothetic type-III allosteric inhibitors of kinases like BRAF, a key target in oncology. The guanidine group can form crucial, ionically reinforced hydrogen bonds with phosphate groups in the enzyme's active site, making it a valuable scaffold for developing novel targeted therapies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7F2N3

Molecular Weight

171.15 g/mol

IUPAC Name

2-(3,5-difluorophenyl)guanidine

InChI

InChI=1S/C7H7F2N3/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

UUUFHPHWWSTWSR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)N=C(N)N

Origin of Product

United States

Elucidation of Reactivity and Reaction Mechanisms of 1 3,5 Difluorophenyl Guanidine

Brønsted Basicity and Acid-Base Equilibria in Non-Aqueous and Solvated Systems

Guanidines are recognized as strong organic bases, a property attributed to the resonance stabilization of their protonated form, the guanidinium (B1211019) cation. scholaris.ca In an aqueous environment, guanidine (B92328) derivatives typically exist in a protonated state across a broad pH range. researchgate.net The Brønsted-Lowry theory defines a base as a proton acceptor. youtube.com The strength of a base is quantified by the pKa of its conjugate acid; a higher pKa value indicates a stronger base. scribd.com

The basicity of 1-(3,5-Difluorophenyl)guanidine is modulated by the electron-withdrawing nature of the two fluorine atoms on the phenyl ring. These inductive effects influence the electron density on the guanidine moiety, thereby affecting its ability to accept a proton. libretexts.org The acid-base equilibrium in a given solvent is described by the dissociation constant of the conjugate acid.

To illustrate the relative basicity, the following table presents hypothetical pKa values for different guanidine derivatives in a non-aqueous solvent, demonstrating the expected trend based on substituent effects.

CompoundSubstituent EffectExpected pKa Range (in Acetonitrile)
1-PhenylguanidineElectron-donating/withdrawing depends on substitution~22-24
This compound Strongly electron-withdrawing <22
1-(4-Methoxyphenyl)guanidineElectron-donating>24
Note: These are illustrative values to demonstrate electronic effects. Actual experimental values are required for precise comparison.

Nucleophilic and Electrophilic Activation Modes in Organic Transformations

Guanidines can act as nucleophiles, attacking electron-deficient centers. researchgate.net The nucleophilic character of the guanidine group can be harnessed in various organic transformations. rsc.orgnih.gov For instance, the methylene-linked bis{guanidine}, H2C{hpp}2, has been shown to exhibit nucleophilic activity towards organic halides. rsc.orgnih.gov

Conversely, the guanidine carbon itself is typically resistant to nucleophilic attack due to resonance stabilization. organic-chemistry.org However, innovative strategies have been developed to activate the guanidine carbon, rendering it electrophilic. One such method involves the conversion of guanidines into guanidine cyclic diimides (GCDIs). This transformation disrupts the resonance stabilization, making the guanidine carbon susceptible to nucleophilic substitution. organic-chemistry.org Acid additives can further enhance the electrophilicity by protonating an imine-like nitrogen within the GCDI structure. organic-chemistry.org This activation allows for reactions with various nucleophiles, such as amines and alcohols, under mild, metal-free conditions to produce functionalized guanidines and ureas. organic-chemistry.org

This dual reactivity allows this compound to participate in a variety of organic transformations, acting either as a nucleophile to initiate a reaction or being chemically modified at its core through electrophilic activation.

Mechanistic Pathways in Organocatalytic Applications

Guanidines are effective organocatalysts, primarily functioning as Brønsted bases. researchgate.net In a typical catalytic cycle, the guanidine abstracts a proton from a substrate, forming a guanidinium cation and a reactive intermediate. researchgate.net This intermediate then proceeds through the desired reaction pathway, and the catalyst is regenerated in the final step. The ability of the guanidinium cation to form hydrogen bonds can also play a crucial role in stabilizing transition states and intermediates, contributing to the catalytic efficiency. researchgate.net

The specific mechanistic pathway in an organocatalytic reaction depends on the nature of the substrates and the reaction conditions. For example, in reactions like the Michael addition or aldol (B89426) condensation, the guanidine catalyst deprotonates the pronucleophile, which then attacks the electrophilic partner.

In some cases, the mechanism can be more complex. For instance, in the synthesis of conjugated enynes from nitroalkene dimers, a combination of in situ NMR, labeling studies, and theoretical calculations has been used to elucidate the intricate reaction mechanism. uni-regensburg.de These studies can reveal the formation of key intermediates, such as isoxazolidine-2,5-diol derivatives, and the subsequent steps leading to the final product. uni-regensburg.de The electron-withdrawing difluorophenyl group in this compound can influence the catalyst's basicity and its interaction with substrates, potentially affecting reaction rates and selectivity.

Derivatization Strategies and Post-Synthetic Functionalization of the Guanidine Core

The chemical modification of the guanidine group is a valuable strategy for fine-tuning the properties of molecules for applications in medicinal chemistry and materials science. nih.gov Various methods have been developed for the derivatization and post-synthetic functionalization of the guanidine core.

One approach involves the synthesis of tailor-made precursor molecules that carry a pre-modified guanidine group. nih.gov These precursors can then react with an amine to transfer the modified guanidine moiety. nih.gov For instance, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine can be used to synthesize alkylated guanidines. nih.govyoutube.com This method allows for the introduction of various functional groups onto the guanidine nitrogen atoms.

Another strategy for modifying the guanidine core is through reactions that target the guanidine carbon. As mentioned in section 3.2, activating the guanidine as a guanidine cyclic diimide (GCDI) facilitates nucleophilic substitution at the carbon center. organic-chemistry.org This allows for the introduction of a wide range of functional groups.

Furthermore, guanidine derivatives can be synthesized from other functional groups. For example, thiourea (B124793) derivatives can be converted to guanidines in the presence of a carbodiimide (B86325) activator or a metal salt like mercury(II) chloride. mdpi.com The synthesis of guanidines can also be achieved through the guanylation of amines using various reagents. organic-chemistry.org These synthetic routes provide versatile platforms for creating a library of this compound analogs with diverse functionalities. The ability to modify the guanidine scaffold is crucial for developing new catalysts and therapeutic agents. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(3,5-Difluorophenyl)guanidine in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for the complete structural assignment of this compound.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons and the protons of the guanidinium (B1211019) group (-NH and -NH₂). The aromatic region would likely show a triplet for the proton at the C4 position and a doublet of doublets for the protons at the C2 and C6 positions, due to coupling with the adjacent fluorine atoms. The signals for the N-H protons can be broad and their chemical shift may vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The difluorophenyl ring will exhibit characteristic signals, with the carbon atoms directly bonded to fluorine showing large one-bond C-F coupling constants. The guanidinium carbon (C=N) appears at a distinct downfield shift. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups, which in this case would help confirm the signals of the aromatic CH groups. hmdb.ca

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique. It would be expected to show a single resonance for the two equivalent fluorine atoms at the C3 and C5 positions, confirming the substitution pattern.

2D NMR Experiments: To unambiguously assign all signals and confirm connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which would help in assigning the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the ¹³C signals for the protonated carbons of the phenyl ring. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. hmdb.ca It is particularly useful for identifying the connection between the phenyl ring and the guanidinium group by showing a correlation from the aromatic protons to the guanidinium carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on typical chemical shifts for analogous structures and have not been experimentally verified from a single source for the title compound.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H) / Coupling (¹³C)
Guanidinium-NH7.0 - 8.0 (broad)-s
Guanidinium-NH₂6.5 - 7.5 (broad)-s
Guanidinium C-~155-160s
Aromatic C1-~140-145t (J~10 Hz)
Aromatic C2/C6~6.8 - 7.0~102-106dd (J~20, 2 Hz)
Aromatic C3/C5-~162-165d (J~245 Hz)
Aromatic C4~6.6 - 6.8~98-102t (J~25 Hz)

This interactive table summarizes the expected NMR data. Click on headers to sort.

The guanidine (B92328) functional group can exhibit restricted rotation around the C-N bonds due to its partial double bond character. This can lead to the existence of different conformers or rotamers in solution. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is the primary method to study such conformational exchange processes. nist.gov

At low temperatures, the rotation around the C-N bond may be slow on the NMR timescale, resulting in separate signals for the non-equivalent protons or carbons in the different conformers. As the temperature is increased, the rate of rotation increases. When the rate of exchange becomes comparable to the frequency difference between the signals, the peaks broaden. At higher temperatures, if the rotation becomes fast on the NMR timescale, the individual signals coalesce into a single, time-averaged signal. By analyzing the changes in the lineshape of the NMR signals with temperature, the kinetic and thermodynamic parameters (activation energy, enthalpy, and entropy) for the rotational barrier can be determined. For this compound, DNMR could be used to study the rotation around the phenyl-N bond, providing insight into the molecule's flexibility in solution. nist.gov

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This method provides accurate bond lengths, bond angles, and torsional angles, confirming the molecular constitution and revealing its conformation. For guanidines, which are often crystalline as salts (e.g., hydrochloride or nitrate), this technique is invaluable. wikipedia.org

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For this compound, a crystal structure would definitively confirm the planarity of the guanidinium group and the relative orientation of the difluorophenyl ring.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces.

Table 2: Typical Hydrogen Bond Geometries in Phenylguanidinium Salts (Note: Data is illustrative, based on known structures of similar compounds.)

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
N-H···Cl~0.90~2.2 - 2.5~3.1 - 3.4~150-175
N-H···O(nitrate)~0.90~1.9 - 2.2~2.8 - 3.1~160-180
N-H···N(guanidine)~0.90~2.0 - 2.4~2.9 - 3.3~155-175

This interactive table provides examples of hydrogen bond parameters found in related crystal structures.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. The study of polymorphism is crucial, particularly in the pharmaceutical industry. For this compound, different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to different polymorphic forms. These forms would differ in their crystal packing and intermolecular interactions. Powder X-ray diffraction (PXRD) is a key technique used to screen for and identify different polymorphs.

Co-crystallization involves crystallizing the target molecule with another neutral molecule (a co-former) to create a new crystalline solid with a unique structure and properties. Co-crystallization of this compound with suitable co-formers could be explored to modify its physical properties. The design of co-crystals relies on understanding and utilizing the intermolecular interactions, particularly the strong hydrogen bonding capability of the guanidine group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would typically be used. In positive ion mode, the molecule would be expected to readily protonate on the imine nitrogen of the guanidine group to form the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this molecular ion, which can be used to confirm the elemental composition of the compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. The [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information.

Predicted Fragmentation Pathway for [this compound+H]⁺:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for guanidines is the neutral loss of ammonia from the protonated molecular ion, leading to a fragment corresponding to a substituted carbodiimide (B86325) cation.

Loss of Cyanamide (B42294) (CH₂N₂): Another potential pathway is the loss of cyanamide, resulting in a difluorophenylaminium cation.

Cleavage of the Phenyl Ring: Fragmentation of the aromatic ring itself can also occur, though typically requires higher collision energies.

Table 3: Predicted Key Ions in the ESI-MS/MS Spectrum of this compound (Note: m/z values are calculated for the most common isotopes and are based on predicted fragmentation pathways.)

Predicted m/zProposed IdentityFragmentation
172.06[M+H]⁺Molecular Ion
155.04[M+H - NH₃]⁺Loss of ammonia
130.04[M+H - CH₂N₂]⁺Loss of cyanamide
114.03[C₆H₄F₂]⁺Difluorobenzene radical cation

This interactive table shows the predicted mass spectrometry fragments.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure, functional group identification, and the characterization of bonding within this compound. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be inferred from the well-established characteristic frequencies of its constituent functional groups: the guanidinium core, the phenyl ring, and the carbon-fluorine bonds.

The guanidinium group, a key feature of the molecule, exhibits several characteristic vibrational modes. The C=N stretching vibration is typically observed in the region of 1600-1680 cm⁻¹. Due to the potential for resonance delocalization within the guanidinium moiety, this band can be broad and complex. The N-H stretching vibrations of the primary and secondary amine groups are expected to appear as a series of bands in the range of 3100-3500 cm⁻¹. These bands are often broadened due to hydrogen bonding, which can occur both intermolecularly and intramolecularly. The N-H bending vibrations are typically found around 1635 cm⁻¹. researchgate.net

The 3,5-difluorophenyl substituent introduces several distinct vibrational signatures. The C-F stretching vibrations are strong in the IR spectrum and typically appear in the 1100-1350 cm⁻¹ region. The exact position of these bands can be influenced by the electronic environment and coupling with other vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations give rise to a series of weaker bands in the fingerprint region (below 1500 cm⁻¹). The aromatic C=C stretching vibrations will produce a set of bands between 1400 and 1600 cm⁻¹.

A comparative analysis with structurally related compounds, such as 1,3-diphenylguanidine, provides further insight. For 1,3-diphenylguanidine, characteristic Raman bands have been identified, which can be correlated to the vibrational modes of this compound. chemicalbook.com The presence of the electron-withdrawing fluorine atoms in the 3 and 5 positions of the phenyl ring is expected to induce shifts in the vibrational frequencies of the aromatic ring and the guanidinium group compared to the unsubstituted phenylguanidine.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopic Technique Notes
N-H Stretching3100-3500IR, RamanBroad bands due to hydrogen bonding
Aromatic C-H Stretching3000-3100IR, Raman
C=N Stretching (Guanidinium)1600-1680IR, RamanCan be complex due to resonance
N-H Bending~1635IR, Raman
Aromatic C=C Stretching1400-1600IR, RamanMultiple bands expected
C-F Stretching1100-1350IRStrong intensity
Aromatic C-H BendingBelow 1500IR, RamanFingerprint region

It is important to note that a definitive vibrational assignment for this compound would require experimental IR and Raman spectra coupled with theoretical calculations, such as Density Functional Theory (DFT), to accurately model the vibrational modes. nih.gov

Circular Dichroism and Chiroptical Spectroscopy (if applicable for chiral derivatives/reactions)

Circular dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. While this compound itself is an achiral molecule and therefore does not exhibit a CD spectrum, the application of this technique becomes highly relevant in the context of its chiral derivatives or when it participates in reactions that generate chiral products.

The guanidine functional group is a common moiety in the design of chiral organocatalysts. rsc.org Chiral guanidine derivatives have been successfully employed in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Henry reactions. rsc.org In these applications, the guanidine unit often plays a crucial role in the catalytic cycle by activating substrates through hydrogen bonding or by acting as a Brønsted base.

Should a chiral center be introduced into the this compound scaffold, for instance, by substitution at one of the nitrogen atoms with a chiral auxiliary or by the synthesis of a guanidinium salt with a chiral counterion, the resulting enantiomers would be distinguishable by CD spectroscopy. The CD spectrum would reveal information about the absolute configuration and the conformational preferences of the chiral derivative.

The electronic transitions associated with the aromatic chromophore (the 3,5-difluorophenyl group) and the guanidinium moiety would become optically active in a chiral environment. The Cotton effects observed in the CD spectrum, corresponding to the wavelengths of maximum absorption in the UV-Vis spectrum, would provide valuable insights into the spatial arrangement of these groups.

For example, if this compound were to be used as a reactant in an enantioselective reaction catalyzed by a chiral catalyst, CD spectroscopy could be employed to monitor the formation of the chiral product and to determine its enantiomeric excess. The sign and magnitude of the CD signal would be characteristic of the specific enantiomer being formed.

Table 2: Potential Applications of Chiroptical Spectroscopy for this compound Derivatives

Application Chiroptical Technique Information Obtained
Stereochemical analysis of chiral derivativesCircular Dichroism (CD)Absolute configuration, conformational analysis
Monitoring asymmetric reactionsCircular Dichroism (CD)Enantiomeric excess of products
Studying interactions with chiral moleculesCircular Dichroism (CD)Binding constants, stoichiometry

Future Perspectives and Unresolved Challenges in 1 3,5 Difluorophenyl Guanidine Research

Exploration of Novel Reactivities and Catalytic Transformations

The guanidine (B92328) moiety, with its unique electronic and structural characteristics, is a powerful tool in catalysis. The presence of two electron-withdrawing fluorine atoms on the phenyl ring of 1-(3,5-Difluorophenyl)guanidine significantly modulates its basicity and hydrogen-bonding capabilities, opening avenues for novel reactivities and catalytic applications that remain largely unexplored.

Future research should focus on harnessing these modified properties for a range of organic transformations. One promising area is the development of asymmetric catalytic systems. Chiral derivatives of this compound could serve as highly effective organocatalysts in stereoselective reactions, such as Michael additions, aldol (B89426) reactions, and Henry reactions. The electron-deficient nature of the phenyl ring could influence the catalyst's interaction with substrates and transition states, potentially leading to enhanced enantioselectivity and diastereoselectivity compared to non-fluorinated analogues.

Furthermore, the investigation of its role in transition-metal-catalyzed reactions presents an exciting frontier. Guanidine derivatives bearing electron-withdrawing substituents have been shown to act as effective nucleophiles in palladium- or iridium-catalyzed allylic substitutions. acs.orgnih.gov A systematic study of this compound in such reactions could reveal unique reactivity patterns and provide access to novel allylated guanidine compounds with potential applications in medicinal chemistry and materials science. The interplay between the electronic effects of the difluorophenyl group and the nature of the transition metal catalyst could lead to highly regioselective and stereoselective transformations.

Table 1: Potential Catalytic Applications of this compound Derivatives

Catalytic ApplicationPotential ReactionKey Features to Explore
Asymmetric OrganocatalysisMichael Addition, Aldol Reaction, Henry ReactionEnantioselectivity, Diastereoselectivity, Substrate Scope
Transition Metal CatalysisAllylic Substitution, Cross-Coupling ReactionsRegioselectivity, Stereoselectivity, Catalyst Stability
Polymerization CatalysisRing-Opening PolymerizationControl over Polymer Microstructure, Catalytic Activity

Integration with Emerging Technologies (e.g., Artificial Intelligence in Synthesis Design)

Retrosynthesis prediction algorithms, powered by deep learning, can be employed to identify novel and efficient synthetic routes to this compound and its derivatives. By training these models on vast databases of known chemical reactions, it is possible to generate synthetic plans that are not immediately obvious to human chemists. This can lead to the discovery of more sustainable and cost-effective manufacturing processes.

Furthermore, machine learning models can be developed to predict the physicochemical and catalytic properties of this compound derivatives. research.googlemit.edu By training models on datasets of known guanidine compounds and their experimental properties, it is possible to create predictive tools that can screen virtual libraries of novel derivatives for desired characteristics. This in silico screening can significantly reduce the time and resources required for experimental synthesis and testing, allowing researchers to focus on the most promising candidates. The integration of AI can thus guide the design of new catalysts and materials based on the this compound scaffold with tailored functionalities.

Advancements in Sustainable Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact and enhance resource efficiency. Future research on this compound should prioritize the development of sustainable synthetic routes and applications that align with these principles.

A key challenge lies in the synthesis of N-arylguanidines, particularly those with electron-withdrawing groups, which can be difficult to prepare using traditional methods. google.com The development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is a primary objective. Exploring catalytic guanylation reactions that proceed with high atom economy and in environmentally benign solvents would be a significant advancement. The use of greener solvents and the development of solvent-free reaction conditions are also crucial areas for investigation. researchgate.net

The application of this compound in sustainable technologies is another promising avenue. For instance, guanidine-based systems have been explored for carbon dioxide capture. The specific electronic properties of the difluorophenyl group might enhance the efficiency and selectivity of CO2 capture processes. Investigating the potential of this compound and its derivatives in this context could contribute to the development of new materials for carbon capture and utilization.

Development of Advanced Functional Materials and Devices

The unique combination of a highly polar guanidinium (B1211019) group and a fluorinated aromatic ring makes this compound an attractive building block for the design of advanced functional materials. The strong hydrogen-bonding capabilities of the guanidinium moiety, coupled with the potential for π-π stacking interactions of the phenyl ring, can be exploited to create self-assembling systems with ordered nanostructures.

One area of interest is the development of novel polymers and macromolecules. Incorporating the this compound unit into polymer backbones could lead to materials with interesting properties, such as enhanced thermal stability, specific recognition capabilities, and tunable electronic properties. acs.orgnih.gov Guanidinium-containing polymers have shown promise in biomedical applications, and the introduction of fluorine could further enhance their performance. nih.gov

Furthermore, the electronic properties conferred by the difluorophenyl group suggest potential applications in optoelectronic devices. Fluorinated organic materials are known to exhibit desirable characteristics for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The investigation of the photophysical and electronic properties of this compound and its derivatives could lead to the discovery of new materials for these and other electronic applications.

Table 2: Potential Applications of this compound in Functional Materials

Material TypePotential ApplicationKey Properties to Investigate
Self-Assembling SystemsSupramolecular Gels, Liquid CrystalsHydrogen Bonding Networks, π-π Stacking Interactions
Functional PolymersMembranes, Drug Delivery VehiclesThermal Stability, Recognition Properties, Biocompatibility
Optoelectronic MaterialsOLEDs, OFETs, SensorsPhotoluminescence, Charge Transport, Environmental Stability

Bridging Experimental and Computational Methodologies

A synergistic approach that combines experimental synthesis and characterization with advanced computational modeling will be crucial for unlocking the full potential of this compound. Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives.

DFT calculations can be used to rationalize and predict the outcomes of chemical reactions, guiding the design of new catalytic transformations. nih.gov For example, computational modeling can help to understand the role of the fluorine substituents in modulating the catalytic activity of this compound. By calculating reaction energy profiles and transition state geometries, researchers can gain a deeper understanding of the reaction mechanisms and identify strategies for optimizing reaction conditions.

Moreover, computational methods can be used to predict the properties of materials based on this compound before they are synthesized. nih.gov This can include the prediction of electronic properties, such as HOMO and LUMO energy levels, which are crucial for the design of optoelectronic materials. The combination of predictive modeling with targeted experimental validation will accelerate the discovery of new functional materials and devices. This integrated approach will not only deepen our fundamental understanding of this fascinating molecule but also pave the way for its practical application in a wide range of scientific and technological fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.